2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one is an organic compound with the molecular formula C15H15NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 5-position and a dimethylpropanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one typically involves the nitration of naphthalene followed by Friedel-Crafts acylation. The nitration process introduces a nitro group to the naphthalene ring, which is then subjected to Friedel-Crafts acylation using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 2,2-Dimethyl-1-(5-aminonaphthalen-1-yl)propan-1-one.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-oic acid.
Scientific Research Applications
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group is known to be a pharmacophore in many biologically active compounds.
Medicine: Potential use in drug development due to its structural similarity to other bioactive molecules. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Naphthalen-2-yl-propan-1-one: Similar structure but without the dimethyl groups, affecting its physical and chemical properties.
2,2-Dimethyl-N-naphthalen-1-yl-propionamide: Contains an amide group instead of a ketone, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one is unique due to the presence of both the nitro and dimethylpropanone groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89727-77-5 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2,2-dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)14(17)12-8-4-7-11-10(12)6-5-9-13(11)16(18)19/h4-9H,1-3H3 |
InChI Key |
ATYDZUAFAVCHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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